molecular formula C6H5Cl2N<br>(C6H3)Cl2(NH2)<br>C6H5Cl2N B127971 2,3-Dichloroaniline CAS No. 608-27-5

2,3-Dichloroaniline

Cat. No. B127971
Key on ui cas rn: 608-27-5
M. Wt: 162.01 g/mol
InChI Key: BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Patent
US06639072B1

Procedure details

2,3-Dichloronitrobenzene (800 g, 4.17 moles) was dissolved in methanol (5.6 L) and charged into an autoclave. Raney nickel (80 g, 10% w/w) was added to the solution. The reaction mixture was hydrogenated at 80 psi for 3.5 hrs at 30° C. and filtered through celite. Methanol was distilled off to give 2,3-dichloroaniline (C6H3Cl2NH2).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O>CO.[Ni]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9]

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
5.6 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged into an autoclave
FILTRATION
Type
FILTRATION
Details
filtered through celite
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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